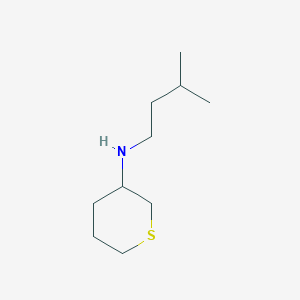

N-(3-methylbutyl)thian-3-amine

CAS No.:

Cat. No.: VC17783484

Molecular Formula: C10H21NS

Molecular Weight: 187.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NS |

|---|---|

| Molecular Weight | 187.35 g/mol |

| IUPAC Name | N-(3-methylbutyl)thian-3-amine |

| Standard InChI | InChI=1S/C10H21NS/c1-9(2)5-6-11-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3 |

| Standard InChI Key | POTARSDVLPDECC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCNC1CCCSC1 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure is defined by two primary components: a thiane ring and a 3-methylbutyl substituent. The thiane ring adopts a chair conformation, with the sulfur atom occupying one axial position and the amine group at the equatorial 3-position . The 3-methylbutyl group (isoamyl group) branches from the nitrogen, introducing steric bulk that influences reactivity and intermolecular interactions. The S configuration at the 3-position of the thiane ring is confirmed by its IUPAC name and stereodescriptors .

Table 1: Key Structural Identifiers

Stereochemical Implications

The chiral center at the 3-position of the thiane ring dictates the compound’s enantiomeric purity and potential biological activity. Computational models predict that the S configuration optimizes hydrogen-bonding interactions with chiral receptors or enzymes, a feature critical in pharmaceutical contexts . The thiane ring’s sulfur atom contributes to electron-rich regions, enhancing nucleophilicity at the nitrogen center .

Synthesis and Reaction Pathways

Stereoselective Challenges

Achieving enantiomeric purity requires chiral catalysts or resolution techniques. Asymmetric hydrogenation using Rhodium-BINAP complexes has succeeded in similar systems, though no specific data exists for this compound .

Physicochemical Properties

Solubility and Stability

The compound’s lipophilic 3-methylbutyl group and polar amine moiety confer amphiphilic characteristics. Predicted logP values (≈2.5) suggest moderate solubility in organic solvents (e.g., dichloromethane, ethanol) and limited aqueous solubility . The thiane ring’s sulfur atom may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions, necessitating inert storage environments .

Spectroscopic Data

-

NMR: The thiane ring protons resonate between δ 1.2–2.8 ppm (¹H), with the sulfur atom deshielding adjacent carbons to δ 25–35 ppm (¹³C) .

-

MS: Molecular ion peak at m/z 187.35, with fragmentation patterns indicative of C–N bond cleavage .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume